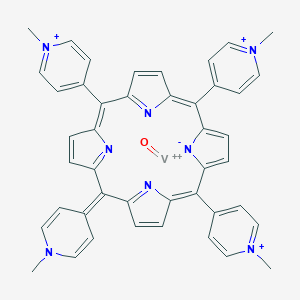
6-甲基-2-吗啉代嘧啶-4-醇
描述
This compound is a derivative of pyrimidine and contains a morpholine ring, which contributes to its diverse properties. The molecular formula of 4-Pyrimidinol, 6-methyl-2-morpholino- is C9H13N3O2, and it has a molecular weight of 195.22 g/mol.
科学研究应用
4-Pyrimidinol, 6-methyl-2-morpholino- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, it has potential therapeutic applications due to its ability to interact with various biological targets. For instance, derivatives of this compound have been identified as potent and selective inhibitors of the mammalian target of rapamycin (mTOR), a critical kinase involved in cell growth and proliferation. Additionally, it has applications in environmental science due to its unique chemical properties.
作用机制
Target of Action
The primary targets of 6-Methyl-2-morpholinopyrimidin-4-ol are iNOS (inducible Nitric Oxide Synthase) and COX-2 (Cyclooxygenase-2) . These enzymes play a crucial role in the inflammatory response. iNOS is involved in the production of nitric oxide, a free radical that plays a role in cellular damage during inflammation. COX-2 is an enzyme that produces prostaglandins, which are lipid compounds that mediate inflammation.
Mode of Action
6-Methyl-2-morpholinopyrimidin-4-ol interacts with its targets by inhibiting their activity . It has a strong affinity for the active sites of iNOS and COX-2 and forms hydrophobic interactions with them . This interaction results in a decrease in the production of nitric oxide and prostaglandins, thereby reducing inflammation.
Biochemical Pathways
The compound affects the nitric oxide synthase pathway and the cyclooxygenase pathway . By inhibiting iNOS, it reduces the production of nitric oxide, a molecule that can cause oxidative stress and inflammation when produced in excess. By inhibiting COX-2, it reduces the production of prostaglandins, which are involved in the pain and swelling associated with inflammation.
Result of Action
The result of the action of 6-Methyl-2-morpholinopyrimidin-4-ol is a reduction in the inflammatory response . It achieves this by decreasing the expression of iNOS and COX-2, both at the mRNA and protein levels . This leads to a decrease in the production of nitric oxide and prostaglandins, thereby mitigating inflammation.
准备方法
The synthesis of 4-Pyrimidinol, 6-methyl-2-morpholino- involves several routes. One common method is the [3+3] cyclization process, which involves the reaction of functionalized enamines, triethyl orthoformate, and ammonium acetate . Another approach is the [4+2] annulation of α,β-unsaturated ketoximes with activated nitriles, which provides 2,4,6-trisubstituted pyrimidines . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
化学反应分析
4-Pyrimidinol, 6-methyl-2-morpholino- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include various substituted pyrimidine derivatives .
相似化合物的比较
4-Pyrimidinol, 6-methyl-2-morpholino- can be compared with other pyrimidine derivatives, such as 2-thio-containing pyrimidines and their condensed analogs . These compounds also exhibit diverse biological activities, including antioxidant, radioprotective, and anticancer properties. the presence of the morpholine ring in 4-Pyrimidinol, 6-methyl-2-morpholino- makes it unique, as it imparts distinct chemical and biological properties that are not observed in other similar compounds.
Conclusion
4-Pyrimidinol, 6-methyl-2-morpholino- is a versatile compound with significant potential in various scientific fields. Its unique structure and diverse properties make it a valuable subject of study in chemistry, biology, medicine, and industry. The compound’s ability to undergo various chemical reactions and its potential therapeutic applications further highlight its importance in scientific research.
属性
IUPAC Name |
4-methyl-2-morpholin-4-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-7-6-8(13)11-9(10-7)12-2-4-14-5-3-12/h6H,2-5H2,1H3,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVUPAOPPVSPAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173530 | |
| Record name | 4-Pyrimidinol, 6-methyl-2-morpholino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19810-74-3 | |
| Record name | 6-Methyl-2-(4-morpholinyl)-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19810-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-2-(4-morpholinyl)-4(3H)-pyrimidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019810743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyrimidinol, 6-methyl-2-morpholino- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106583 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Pyrimidinol, 6-methyl-2-morpholino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-METHYL-2-(4-MORPHOLINYL)-4(3H)-PYRIMIDINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0X6P12HB9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



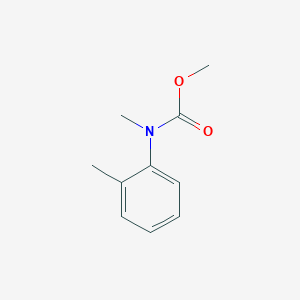
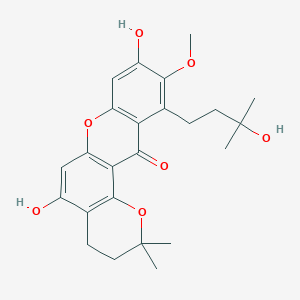
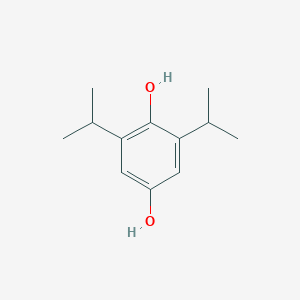
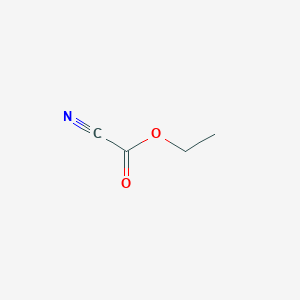
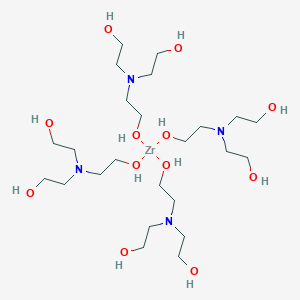
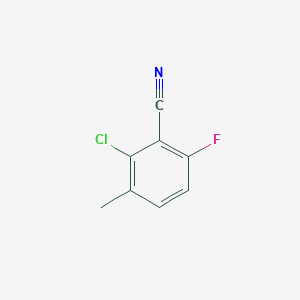
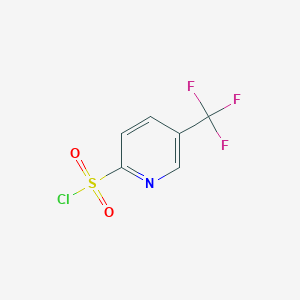
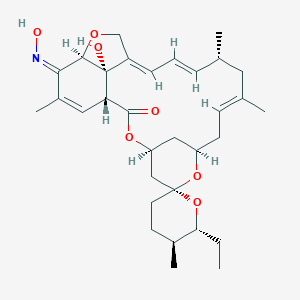
![(8S,9S,10R,14S)-13-Ethyl-11-methylene-2,3,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(6H)-one](/img/structure/B23086.png)
![2-[(2Z)-3,7-dimethylocta-2,6-dienyl]-6-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B23090.png)
